2-(2-Aminoethyl)-1-methylpyrrolidine

Catalog No.
S594639
CAS No.
51387-90-7
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethyl)-1-methylpyrrolidine

CAS Number

51387-90-7

Product Name

2-(2-Aminoethyl)-1-methylpyrrolidine

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N

SMILES

CN1CCCC1CCN

Synonyms

1-Methyl-2-pyrrolidineethanamine; 2-(1-Methyl-2-pyrrolidinyl)ethanamine; 2-(1-Methyl-2-pyrrolidinyl)ethylamine; 2-(1-Methylpyrrolidin-2-yl)ethylamine; 2-(N-Methylpyrrolidin-2-yl)ethylamine; N-Methyl-2-(2-aminoethyl)pyrrolidine; NSC 118052;

Canonical SMILES

CN1CCCC1CCN
  • Organic synthesis: The presence of the amine and cyclic amine groups suggests potential uses as a building block in organic synthesis for the creation of more complex molecules. PubChem:
  • Catalysis: The amine functionalities could enable 2-(2-Aminoethyl)-1-methylpyrrolidine to act as a ligand in coordination complexes, potentially finding applications in catalysis.
  • Material science: The cyclic amine group can participate in hydrogen bonding, which is a key factor in determining the properties of materials. Research could explore if 2-(2-Aminoethyl)-1-methylpyrrolidine has applications in polymer science or other material science fields.

Important to Note:

  • The lack of significant scientific literature on 2-(2-Aminoethyl)-1-methylpyrrolidine suggests it is likely a niche research chemical, or potentially a recent discovery.
  • Further research is required to determine any specific applications or properties of 2-(2-Aminoethyl)-1-methylpyrrolidine.

2-(2-Aminoethyl)-1-methylpyrrolidine is an organic compound with the molecular formula C₇H₁₆N₂. It features a pyrrolidine ring with an aminoethyl side chain, making it a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is characterized by its potential applications in pharmaceuticals and as a building block in organic synthesis.

Due to its functional groups:

  • Hydrogenation Reactions: It can be synthesized through hydrogenation processes involving 1-methyl-2-pyrrolidinone as a precursor, using metal catalysts like palladium or platinum under hydrogen atmosphere conditions .
  • Acid-Base Reactions: The amino group allows for protonation and deprotonation, facilitating its use in various acid-base reactions.
  • Formation of Ammonium Salts: The compound can react with acids to form corresponding ammonium salts, which are useful in different applications .

Several methods have been developed for synthesizing 2-(2-Aminoethyl)-1-methylpyrrolidine:

  • Hydrogenation Method: This method involves the hydrogenation of 1-methyl-2-pyrrolidinone in the presence of metal catalysts under controlled pressure and temperature .
  • Reactions with Hydroxy Compounds: Another synthesis route involves reacting 2-(2-hydroxyethyl)-1-methylpyrrolidine with cyclofurophylamine, followed by hydrolysis under acidic conditions to yield the target compound .
  • Using Acetonitrile Derivatives: The compound can also be synthesized from acetonitrile derivatives through a series of reactions that include activation and hydrogenation steps .

The applications of 2-(2-Aminoethyl)-1-methylpyrrolidine span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents.
  • Chemical Research: Its unique structure makes it valuable for studies involving ligand interactions and organic synthesis.
  • Biochemical Assays: Due to its ability to form ammonium salts, it can be utilized in biochemical assays for studying enzyme interactions.

Several compounds share structural similarities with 2-(2-Aminoethyl)-1-methylpyrrolidine, each possessing unique properties:

Compound NameStructure TypeKey Features
1-MethylpyrrolidinePyrrolidine derivativeUsed as a solvent and reagent in organic synthesis.
2-(Aminoethyl)piperidinePiperidine derivativeExhibits different biological activities due to structural differences.
3-AminopropyltriethoxysilaneSilane compoundUsed in surface modification and as a coupling agent.
N,N-Diethyl-3-amino-1-propanamineAliphatic amineKnown for its use in drug formulation processes.

Uniqueness

The uniqueness of 2-(2-Aminoethyl)-1-methylpyrrolidine lies in its specific combination of a pyrrolidine ring with an aminoethyl side chain, which may confer distinct reactivity patterns and biological activities compared to similar compounds.

XLogP3

0.2

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

51387-90-7

Dates

Modify: 2023-08-15

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